molecular formula C6H2BrClF3N B12972415 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine

6-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B12972415
M. Wt: 260.44 g/mol
InChI Key: JTMOVCZBQJEIDB-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of halogens and a trifluoromethyl group imparts distinct chemical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-(trifluoromethyl)pyridine using bromine in the presence of a suitable solvent like chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Coupling: Biaryl compounds with various functional groups.

    Oxidation/Reduction: Corresponding oxidized or reduced pyridine derivatives.

Scientific Research Applications

6-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
  • 2-Bromo-6-(trifluoromethyl)pyridine

Uniqueness

6-Bromo-2-chloro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of bromine, chlorine, and trifluoromethyl groups provides a distinct electronic environment, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C6H2BrClF3N

Molecular Weight

260.44 g/mol

IUPAC Name

6-bromo-2-chloro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrClF3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H

InChI Key

JTMOVCZBQJEIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)Br

Origin of Product

United States

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